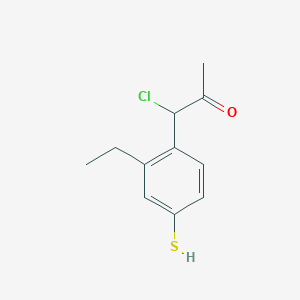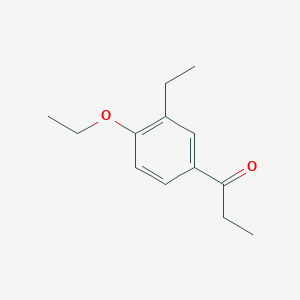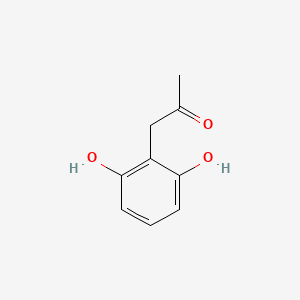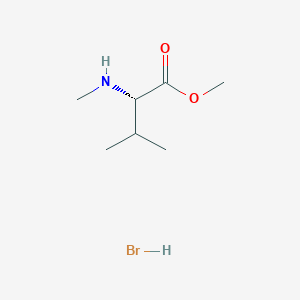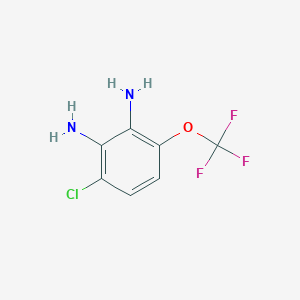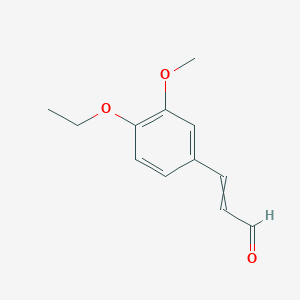![molecular formula C14H12N4 B14059829 {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile CAS No. 25442-68-6](/img/structure/B14059829.png)
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is an organic compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a benzylidene group attached to a propanedinitrile moiety through a cyanoethyl and methylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde
- 2-{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}malononitrile
- 4-(Methylamino)pyridine
Uniqueness
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylidene group with a propanedinitrile moiety through a cyanoethyl and methylamino linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
25442-68-6 |
|---|---|
Fórmula molecular |
C14H12N4 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-[[4-[2-cyanoethyl(methyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N4/c1-18(8-2-7-15)14-5-3-12(4-6-14)9-13(10-16)11-17/h3-6,9H,2,8H2,1H3 |
Clave InChI |
RISYOXHUXDEKNI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


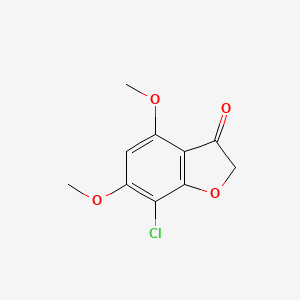
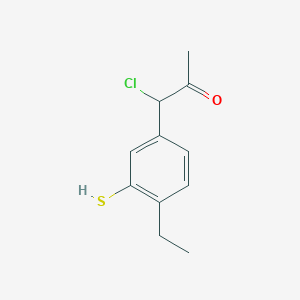
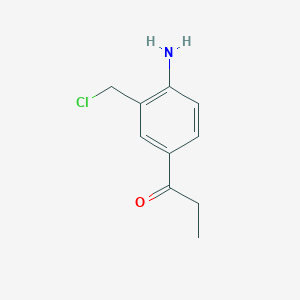

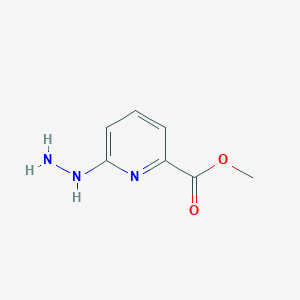
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
